

comparative metabolomics of 2,3-Dimethylideneoctanedioyl-CoA in health and disease

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Compound of Interest

Compound Name: 2,3-Dimethylideneoctanedioyl-CoA

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A Comparative Guide to Dicarboxylic Acyl-CoA Metabolism in Health and Disease

Foreword

Initial research into the specific metabolite **2,3-Dimethylideneoctanedioyl-CoA** reveals a significant gap in the existing scientific literature. While it is cataloged in metabolic databases, there is a notable absence of published experimental studies detailing its comparative abundance or metabolic role in health and disease.

To fulfill the structural and content requirements of this guide, we will focus on a well-researched and functionally significant analogue: Itaconyl-CoA. Derived from the inflammatory metabolite itaconate, Itaconyl-CoA is a key regulator at the intersection of metabolism and immunity, making it an excellent model for a comparative metabolomics guide.^[1] This document will therefore provide a comprehensive comparison of itaconate and Itaconyl-CoA metabolism, supported by experimental data, detailed protocols, and pathway visualizations.

Comparative Analysis of Itaconate Levels in Health and Disease

Itaconate, the precursor to Itaconyl-CoA, is a metabolite produced in high quantities by myeloid cells during inflammatory responses.[2] Its levels are often used as a proxy for the activity of the itaconate pathway. In healthy individuals, plasma itaconate is typically undetectable or present at very low concentrations.[3][4] However, under inflammatory or disease conditions, its levels can increase dramatically.

The following table summarizes quantitative data on itaconate concentrations measured in different biological states and matrices.

Condition/Matrix	Analyte	Concentration (Healthy/Control)	Concentration (Diseased/Stimulated)	Fold Change	Reference
Human Plasma	Itaconate	<0.098 μ M (LLOQ)	Not typically detected	-	[3]
Human Plasma	Citraconate (isomer)	0.4 - 0.6 μ M	-	-	[3]
Human Plasma	Itaconate	1.25–12.5 ng/mL (~0.1–1 μ M)	Can be >10x higher in disease	>10	[4]
RAW264.7 Macrophage Cell Media	Itaconate	Not Detected	Significant increase post LPS/IFN- γ	-	[5][6]
RAW264.7 Macrophage Cell Extract	Itaconate	Not Detected	Significant increase post LPS/IFN- γ	-	[5][6]

LLOQ: Lower Limit of Quantification. LPS/IFN- γ : Lipopolysaccharide/Interferon-gamma, potent immune stimulants.

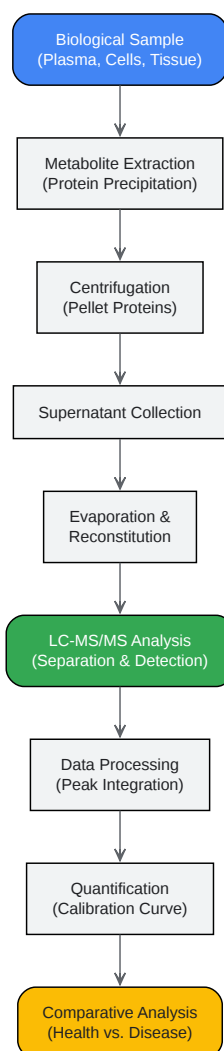
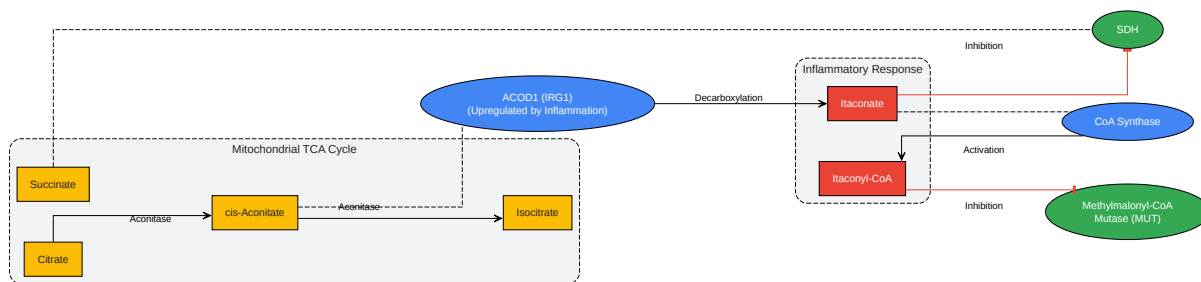
Metabolic Pathways and Regulatory Roles

Itaconate is synthesized from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, by the enzyme cis-aconitate decarboxylase (ACOD1, also known as IRG1), which is highly

induced during inflammation.[2] Itaconate is then activated to its coenzyme A thioester, Itaconyl-CoA. This activated form is the primary effector molecule that modulates downstream metabolic and signaling pathways.[1][7]

Key functions of itaconate and Itaconyl-CoA include:

- Inhibition of Succinate Dehydrogenase (SDH): Itaconate structurally mimics succinate, allowing it to inhibit SDH (Complex II) in the electron transport chain, which leads to metabolic reprogramming and has anti-inflammatory effects.[7][8]
- Modulation of Glycolysis and Fatty Acid Metabolism: Itaconyl-CoA can influence CoA homeostasis and impact branched-chain amino acid and fatty acid metabolism.[2][7]
- Alkylation of Proteins: Itaconate can covalently modify cysteine residues on proteins, including transcription factors like Nrf2, leading to the activation of antioxidant responses.[7]
- Inhibition of Methylmalonyl-CoA Mutase (MUT): Itaconyl-CoA is a potent inhibitor of the vitamin B12-dependent enzyme MUT, which links it to the metabolism of amino acids and odd-chain fatty acids.[2][7]



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